molecular formula C20H25N3O2 B293980 N-[3-(4-tert-Butyl-benzoylamino)-propyl]-nicotinamide

N-[3-(4-tert-Butyl-benzoylamino)-propyl]-nicotinamide

Cat. No. B293980
M. Wt: 339.4 g/mol
InChI Key: GTJORHJCNNSPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-tert-Butyl-benzoylamino)-propyl]-nicotinamide, also known as N-(3-(4-tert-butylbenzamido)propyl)nicotinamide or TBNPA, is a small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. TBNPA is a derivative of nicotinamide, an essential vitamin that plays a crucial role in cellular metabolism. TBNPA has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The exact mechanism of action of TBNPA is not fully understood. However, it has been proposed that TBNPA may act as an inhibitor of enzymes involved in cellular metabolism and signaling pathways. TBNPA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular differentiation. TBNPA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways.
Biochemical and Physiological Effects:
TBNPA has been shown to have various biochemical and physiological effects. TBNPA has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. TBNPA has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, TBNPA has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

TBNPA has several advantages for lab experiments, including its high purity, stability, and low toxicity. TBNPA can be easily synthesized using various methods and can be used in various assays to study its biochemical and physiological effects. However, TBNPA also has some limitations, including its limited solubility in water and its potential off-target effects.

Future Directions

TBNPA has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative diseases. TBNPA may also be used as a tool to study gene expression and cellular differentiation. Additionally, TBNPA may be used to develop new drugs that target HDACs and PKCs. Further studies are needed to fully understand the mechanism of action and potential applications of TBNPA.

Synthesis Methods

TBNPA can be synthesized using various methods, including the reaction of nicotinamide with 4-tert-butylbenzoyl chloride and propylamine in the presence of a base. Another method involves the reaction of nicotinamide with 4-tert-butylbenzoyl isocyanate and propylamine. The synthesis of TBNPA has been optimized to obtain high yields and purity.

Scientific Research Applications

TBNPA has been studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation. TBNPA has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. TBNPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, TBNPA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]propyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)17-9-7-15(8-10-17)18(24)22-12-5-13-23-19(25)16-6-4-11-21-14-16/h4,6-11,14H,5,12-13H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

GTJORHJCNNSPSJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2

solubility

49.2 [ug/mL]

Origin of Product

United States

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